![molecular formula C19H25ClN6 B2619320 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine CAS No. 890891-82-4](/img/structure/B2619320.png)
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
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Overview
Description
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine is a synthetic organic compound known for its complex structure and significant applications in various scientific fields. Its unique molecular framework has piqued the interest of chemists and researchers, offering a multitude of uses in medicinal chemistry, biological studies, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several key steps starting from readily available precursors. The process typically begins with the preparation of 1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine through a cyclization reaction involving hydrazine and a substituted acetophenone. Subsequent steps include functional group manipulations to introduce the diethylpropane-1,3-diamine moiety. Reaction conditions often involve controlled temperatures, specific solvents like dimethylformamide or toluene, and catalysts to enhance yields and selectivity.
Industrial Production Methods
On an industrial scale, the production of N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine necessitates robust and scalable methods. Large-scale synthesis often employs continuous flow chemistry techniques, optimizing reaction conditions for higher throughput. Industrial methods also focus on sustainable practices, minimizing waste, and using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine undergoes a variety of chemical reactions:
Oxidation: : Reaction with oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: : Halogenation using bromine or chlorine in the presence of catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: : Formation of aldehydes or carboxylic acids.
Reduction: : Conversion to amines or alcohols.
Substitution: : Generation of halogenated or alkylated derivatives.
Scientific Research Applications
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine holds a prominent position in scientific research:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Employed in studying enzyme interactions and protein binding due to its specific structure.
Medicine: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: : Applied in the production of dyes, pigments, and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The compound's mechanism of action is rooted in its ability to interact with molecular targets such as enzymes and receptors. It functions by binding to specific sites, modulating biological pathways and altering cellular processes. For instance, its interaction with kinases can inhibit or activate signal transduction pathways, leading to varied biological effects.
Comparison with Similar Compounds
Compared to similar pyrazolo[3,4-d]pyrimidine derivatives, N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine stands out due to its unique substitution pattern. This distinct structure contributes to its superior efficacy in binding assays and its enhanced stability under physiological conditions.
Similar Compounds
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine
N'-[1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
The structural variations in these compounds underscore their respective biological activities and applications, making this compound a compound of particular interest due to its unique properties and broad spectrum of uses.
Biological Activity
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula: C19H25ClN6
- Molecular Weight: 368.89 g/mol
- IUPAC Name: N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
The biological activity of this compound is primarily associated with its interaction with key cellular pathways involved in cancer cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest.
- Induction of Apoptosis : It has been shown to activate caspases (caspase 3, 8, and 9), leading to programmed cell death in cancer cells.
- Modulation of Signaling Pathways : The compound affects the NF-kB and p53 signaling pathways, promoting apoptosis while inhibiting survival signals.
Biological Activity Data
The following table summarizes the biological activity data for this compound across various studies:
Case Studies
Several case studies have explored the efficacy of this compound in vitro and in vivo:
Case Study 1: Breast Cancer
A study evaluated the anticancer effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated significant cytotoxicity with an IC50 value lower than that of cisplatin, indicating its potential as a more effective treatment option.
Case Study 2: Lung Cancer
In another study focusing on lung cancer (A549 cell line), the compound exhibited a strong inhibitory effect on cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential application in treating aggressive lung cancers.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of pyrazolo[3,4-d]pyrimidine derivatives like N'-[1-(3-chloro-4-methylphenyl)-…]diamine?
Methodological Answer:
- Reaction Solvent and Temperature: Use polar aprotic solvents (e.g., DMF, acetonitrile) for nucleophilic substitution reactions at 80–110°C to enhance reactivity. For example, tert-butyl carbamate (Boc) protection in DMF at 100°C achieved 88% yield in a related pyrazolo[3,4-d]pyrimidine synthesis .
- Catalyst Systems: Palladium-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) enable efficient cross-coupling reactions under inert atmospheres (N₂/Ar) .
- Purification: Reverse-phase HPLC or column chromatography with ethyl acetate/hexane gradients is critical for isolating high-purity products (>95%) .
Q. How can NMR spectroscopy and mass spectrometry (MS) be utilized to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.2–8.6 ppm for pyrazolo-pyrimidine and chloromethylphenyl groups) and aliphatic protons (δ 1.2–3.5 ppm for diethylpropane-diamine). For example, a related compound showed distinct singlet peaks at δ 11.55 ppm (NH) and δ 2.23 ppm (CH₃) .
- High-Resolution MS (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values. A derivative with similar mass showed ESIMS m/z 392.2 .
Q. What experimental strategies improve the solubility and stability of this compound in biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) for stock solutions due to the compound’s hydrophobicity.
- Salt Formation: Hydrochloride salts enhance aqueous solubility; e.g., a pyrazolo-pyrimidine derivative with HCl salt improved solubility by 10-fold in PBS .
- Lyophilization: Freeze-drying in the presence of cryoprotectants (e.g., trehalose) stabilizes the compound for long-term storage .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., Cl, CF₃) to the pyrimidine ring to guide substitution at the 4-position. For example, a 3-chloro substituent increased regioselectivity by 70% in Suzuki-Miyaura couplings .
- Microwave-Assisted Synthesis: Shorten reaction times (10–30 min vs. 12–24 hours) and reduce side-product formation. A tri-component microwave method achieved 68% yield for a structurally similar diamine .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
Methodological Answer:
- Analog Libraries: Synthesize derivatives with variations in the chloromethylphenyl group (e.g., 4-fluorophenyl, 3-methoxyphenyl) and diethylpropane chain length. A study on pyrazolo-pyrimidine inhibitors used 12 analogs to identify optimal substituents for kinase inhibition .
- Computational Docking: Pair MD simulations (e.g., Schrödinger Suite) with in vitro assays to prioritize analogs. For example, a derivative with a 4-methylphenyl group showed improved binding affinity (ΔG = −9.2 kcal/mol) to EGFR kinase .
Q. What analytical techniques resolve contradictory data in purity assessments (e.g., HPLC vs. elemental analysis)?
Methodological Answer:
- Orthogonal Methods: Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with LC-MS to detect low-level impurities (<0.1%). A study resolved discrepancies by identifying a 0.3% acetylated byproduct via HRMS .
- Thermogravimetric Analysis (TGA): Confirm hydration states or solvent residues that affect elemental analysis. A pyrazolo-pyrimidine compound showed 2% weight loss (TGA) due to residual ethanol, aligning with CHN data deviations .
Properties
IUPAC Name |
N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6/c1-4-25(5-2)10-6-9-21-18-16-12-24-26(19(16)23-13-22-18)15-8-7-14(3)17(20)11-15/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDGLPZEFNJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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